3-Benzylcyclopent-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNAXAZAHYCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzylcyclopent 2 En 1 One and Its Analogues
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for creating the cyclopentenone core, allowing for the introduction of diverse substitution patterns, including the key benzyl (B1604629) group at the C-3 position.
Linear synthesis involves the sequential modification of a starting material through a series of discrete chemical reactions. A common linear approach to 3-substituted cyclopentenones involves the initial construction of a 1,4-dicarbonyl compound, which serves as the direct precursor to the target ring system. For example, a multi-step sequence can be designed to synthesize a substituted hexane-2,5-dione derivative, which is then cyclized in a final step.
One such pathway involves the Stetter reaction, a nucleophilic acylation process that can form 1,4-diketones from the reaction of an aldehyde and an α,β-unsaturated ketone. nih.govnih.gov This method and others, such as the coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, provide reliable access to the necessary 1,4-dicarbonyl intermediates. organic-chemistry.org These intermediates are then subjected to base- or acid-catalyzed intramolecular cyclization to yield the final cyclopentenone product.
| Step | Reaction Type | Description | Key Reagents |
| 1 | C-C Bond Formation (e.g., Stetter Reaction) | An aldehyde is coupled with a Michael acceptor to form the 1,4-diketone backbone. nih.gov | Thiazolium-NHC catalyst, base (e.g., Triethylamine) nih.gov |
| 2 | Intramolecular Cyclization (Aldol) | The synthesized 1,4-diketone undergoes a base-catalyzed intramolecular aldol (B89426) condensation to form the cyclopentenone ring. organic-chemistry.org | Base (e.g., NaOH, KOH) |
Convergent syntheses involve the independent preparation of two or more fragments of the target molecule, which are then combined in a crucial step to form the final structure. This approach is often more efficient for complex molecules. The Pauson-Khand reaction is a classic example of a convergent strategy for cyclopentenone synthesis, as it combines three separate components—an alkene, an alkyne, and carbon monoxide—in a single transformative step. wikipedia.org
In the context of 3-benzylcyclopent-2-en-1-one, a convergent approach could involve the reaction of benzylacetylene, ethylene, and a carbon monoxide source, catalyzed by a transition metal complex. This method assembles the entire cyclopentenone core and installs the benzyl group simultaneously. Similarly, tandem reactions that combine a Michael addition with an aldol cyclization can be considered convergent, as they unite a Michael donor and acceptor to construct the ring system in one pot. wikipedia.orgtamu.edu
The final and most critical step in many de novo syntheses is the ring-closing reaction that forms the five-membered cyclopentenone core. Several powerful cyclization methodologies are employed for this purpose.
The intramolecular aldol condensation is a fundamental and widely used method for synthesizing cyclic enones. This reaction relies on the base-catalyzed cyclization of a 1,4-dicarbonyl compound. isca.me The base abstracts an α-proton to form an enolate, which then attacks the second carbonyl group within the same molecule. The resulting aldol addition product readily undergoes dehydration to yield the stable α,β-unsaturated cyclopentenone ring. isca.me
The synthesis of this compound via this route would require the precursor 1-phenylhexane-2,5-dione. Various methods exist for preparing such 1,4-diketones, making this a robust and versatile approach. organic-chemistry.orgorganic-chemistry.org
| Precursor | Catalyst/Base | Product | Typical Yield |
| 1,4-Diketone | NaOH or KOH | α,β-Unsaturated Cyclopentenone | Good to Excellent |
| Benzil and Ketone | 10% NaOH in Methanol | Substituted Cyclopentenone | up to 85% isca.me |
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically using a cobalt carbonyl complex as a catalyst or stoichiometric promoter. wikipedia.orgjk-sci.com This reaction is a powerful tool for constructing cyclopentenone rings in a single step. nih.gov
A significant challenge in intermolecular Pauson-Khand reactions is controlling the regioselectivity. For unsymmetrical alkynes, the larger substituent generally ends up at the α-position (C-2) of the cyclopentenone, adjacent to the carbonyl group. jk-sci.comnih.gov This is the common outcome when reacting benzylacetylene, which would yield 2-benzylcyclopent-2-en-1-one. However, methods have been developed to achieve "reverse" regioselectivity. A nickel-catalyzed formal [3+2] cycloaddition between cyclopropanone precursors and alkynes provides access to 2,3-disubstituted cyclopentenones where the larger substituent is located at the C-3 position, consistent with reverse Pauson-Khand regiocontrol. semanticscholar.org This specific control is crucial for the targeted synthesis of this compound.
| Catalyst System | Reactants | Key Feature | Reference |
| Co₂(CO)₈ | Alkyne, Alkene, CO | Traditionally places large alkyne substituent at C-2. jk-sci.com | Pauson & Khand (1971) |
| NiBr₂ / Ligand | 1-Sulfonylcyclopropanol, Alkyne | Achieves "reverse" regioselectivity, placing large substituent at C-3. semanticscholar.org | M.A. Tarselli et al. |
The Robinson annulation is a classic organic reaction that creates a six-membered ring through a sequence of a Michael addition followed by an intramolecular aldol condensation. While the Robinson annulation itself is not used to form five-membered rings, the underlying principle of a tandem Michael-aldol sequence can be adapted for the synthesis of cyclopentenones. wikipedia.orgtamu.edu
In this derivative approach, a suitable Michael donor (an enolate) adds to an α,β-unsaturated acceptor in a conjugate fashion. The resulting intermediate is a 1,4-dicarbonyl compound, which is perfectly primed to undergo an intramolecular aldol condensation as described previously. This tandem sequence, often performed in a single pot, provides an efficient route to substituted cyclopentenones from simple acyclic precursors. The strategic choice of the Michael donor and acceptor allows for precise control over the final substitution pattern of the cyclopentenone ring.
Cross-Coupling and Coupling Reactions
The addition of Grignard reagents to cyclopentenone precursors is a direct and effective method for introducing a variety of substituents, including the benzyl group, onto the cyclopentane ring. This approach often involves a Michael (1,4-conjugate) addition of the Grignard reagent to an α,β-unsaturated cyclopentenone. For instance, the reaction of a 3-halo organocuprate, often prepared from a Grignard reagent, can be used for a Michael addition followed by an enolate alkylation to construct cyclopentane derivatives. baranlab.org
A direct method involves the reaction of a Grignard reagent, such as benzyl magnesium chloride, with a suitably activated cyclopentenone precursor. researchgate.net For example, reacting a cyclopentenone derivative with benzyl magnesium chloride can lead to the formation of a tertiary alcohol, which can then be further manipulated to yield the desired 3-benzylcyclopentenone. Canonne and Belanger developed a method for creating spirocyclopentanes using bis-Grignard reagents, highlighting the versatility of these organometallic compounds in cyclopentane synthesis. baranlab.org
| Grignard Reagent | Substrate | Reaction Type | Intermediate/Product |
| Benzyl magnesium chloride | α,β-Unsaturated cyclopentenone | 1,4-Conjugate Addition | 3-Benzylcyclopentanone |
| Isopropenyl Grignard (with TMS) | Enone | Michael Addition/Cyclization | Fused cyclopentane ring |
| Benzyl magnesium chloride | Oxaspiropentane | Ring Expansion/Nucleophilic Attack | Cyclobutanol and Cyclopropanol mixture |
Table 3: Application of Grignard Reagents in Cyclopentane and Cyclopentenone Synthesis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org It is particularly well-suited for synthesizing 3-aryl or 3-benzyl substituted cyclopentenones.
The synthesis would typically involve a cyclopentenone substrate bearing a leaving group (e.g., a halogen like bromine or iodine, or a triflate group) at the 3-position. This substrate is then reacted with a benzylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comkochi-tech.ac.jp The reaction has a high tolerance for various functional groups and generally proceeds under mild conditions. mdpi.com
The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to create C(sp²)-C(sp³) bonds, which is relevant for attaching a benzyl group to the cyclopentenone ring. nih.gov
| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst System | Product |
| 3-Bromocyclopent-2-en-1-one | Benzylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |
| 3-Iodocyclopent-2-en-1-one | Benzylboronic ester | Pd catalyst, Base | This compound |
| 3-Triflyloxycyclopent-2-en-1-one | Potassium benzyltrifluoroborate | Pd catalyst, Base | This compound |
Table 4: Representative Suzuki-Miyaura Coupling for the Synthesis of this compound.
Stereoselective and Enantioselective Synthesis
Chiral Auxiliary-Mediated Approaches
Achieving stereocontrol in the synthesis of substituted cyclopentenones is crucial, and the use of chiral auxiliaries is a well-established strategy. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.org
Evans oxazolidinones are a prominent class of chiral auxiliaries used in various stereoselective transformations, including aldol reactions and alkylations. wikipedia.orgsantiago-lab.com In the context of synthesizing a chiral analogue of this compound, one could envision attaching an Evans auxiliary to a suitable precursor. The bulky substituents on the oxazolidinone ring create a chiral environment, sterically directing the approach of an incoming electrophile, such as a benzyl bromide, to one face of an enolate. santiago-lab.comyoutube.com
The general process involves:
Acylation of the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with a carboxylic acid derivative that will become the cyclopentenone backbone. sigmaaldrich.com
Formation of a specific enolate (often a Z-enolate with boron reagents) which is fixed in a particular conformation due to chelation. santiago-lab.com
Diastereoselective alkylation with a benzyl halide. The chiral auxiliary blocks one face of the enolate, leading to preferential attack from the other side.
Removal of the auxiliary to yield the enantiomerically enriched product. santiago-lab.com
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective, in some cases superior to oxazolidinones, for stereoselective aldol and Michael addition reactions. scielo.org.mx An enantioselective variant for the synthesis of cross-conjugated cyclopentenones has also been developed using D-glucose-derived chiral auxiliaries attached to an allene precursor. nih.govacs.orgacs.org
| Chiral Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Application |
| Evans Oxazolidinone | Asymmetric Alkylation | Steric hindrance from auxiliary substituents directs incoming electrophile. | Synthesis of α-chiral carbonyl compounds. |
| D-Glucose-derived | Asymmetric Nazarov Cyclization | Axial chirality of an allene component is transferred to the product. | Enantioselective synthesis of cross-conjugated cyclopentenones. |
| Thiazolidinethione | Asymmetric Aldol Reaction | Chelation control with Lewis acids (e.g., TiCl₄) to favor specific diastereomers. | Synthesis of 'Evans syn' and 'non-Evans syn' aldol adducts. |
Table 5: Overview of Chiral Auxiliary Strategies for Stereoselective Synthesis.
Asymmetric Catalysis in Enone Synthesis
Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules, providing pathways to enantiomerically enriched products. For cyclopentenones, organocatalysis and metal-based catalysis have emerged as powerful tools for establishing stereocenters with high fidelity. acs.orgrsc.org Chiral cyclopentenones are particularly valuable as they serve as key intermediates in the synthesis of complex bioactive compounds. acs.org
A notable example involves the asymmetric oxidation of 3-benzyl-2-hydroxy-2-cyclopenten-1-one. This reaction utilizes a chiral titanium complex, formed from a tartaric ester, titanium isopropoxide (Ti(OiPr)₄), and tert-butyl hydroperoxide (t-BuOOH), to achieve a cascade process that results in highly enantiomerically enriched γ-lactone acids. researchgate.net This transformation serves as a key step in producing enantiomers of 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid, which are precursors for 4'-substituted nucleoside analogues. The process demonstrates exceptional control over stereochemistry, achieving an enantiomeric excess (ee) of ≥96%. researchgate.net
Beyond this specific transformation, broader organocatalytic strategies are employed for the asymmetric synthesis of the cyclopentenone core itself. Methods such as the Nazarov cyclization, which converts divinyl ketones into cyclopentenones, can be rendered highly enantioselective through the use of chiral Brønsted acids or other organocatalysts. acs.org Similarly, multicomponent reactions catalyzed by chiral amines or thioureas can assemble highly functionalized cyclopentane rings from simple precursors with excellent enantioselectivity. rsc.orgrsc.orgresearchgate.net These methods provide access to a diverse range of chiral cyclopentenone analogues, where the catalyst dictates the stereochemical outcome.
Table 1: Asymmetric Oxidation of a 3-Benzylcyclopentenone Derivative
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3-Benzyl-2-hydroxy-2-cyclopenten-1-one | Tartaric ester / Ti(OiPr)₄ / t-BuOOH | 2-Benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid | ≥96% | researchgate.net |
Diastereoselective Pathways to Substituted Cyclopentenones
The synthesis of polysubstituted cyclopentenones requires precise control over the relative stereochemistry of multiple chiral centers. Diastereoselective reactions are employed to build this complexity, often by taking advantage of the existing geometry of the cyclopentenone ring to direct the approach of incoming reagents. thieme-connect.comthieme-connect.com
One effective strategy is the functionalization of a pre-existing cyclopentenone scaffold via a diastereoselective conjugate addition. For instance, the aza-Michael reaction, involving the addition of aniline nucleophiles to cyclopentenones bearing a tertiary alcohol, proceeds with excellent diastereoselectivity. thieme-connect.comucd.ie This high level of control is attributed to hydrogen bonding between the hydroxyl group and the incoming nucleophile, which directs the addition to one face of the molecule. thieme-connect.comucd.ie
Another powerful method for constructing highly substituted cyclopentane rings is the palladium-catalyzed formal [3+2] cycloaddition. nih.govresearchgate.net This reaction combines a three-carbon unit (like a vinyl cyclopropane) with a two-carbon Michael acceptor. By using chiral ligands, this process can be made both enantioselective and diastereoselective, simultaneously creating multiple stereogenic centers with high precision. nih.gov These cycloaddition strategies are valuable for accessing densely functionalized cyclopentane structures that can be further converted to cyclopentenones. researchgate.net
The choice of methodology allows for the installation of various functionalities at the α- or β-positions of the enone core, providing a versatile toolkit for creating a library of diversely substituted cyclopentanone (B42830) and cyclopentenone analogues. thieme-connect.comucd.ie
Table 2: Overview of Diastereoselective Methods for Cyclopentenone Analogues
| Reaction Type | Key Feature | Typical Outcome | Reference |
|---|---|---|---|
| Aza-Michael Addition | H-bonding directs nucleophile | High diastereoselectivity | thieme-connect.comucd.ie |
| Pd-Catalyzed [3+2] Cycloaddition | Simultaneous formation of multiple stereocenters | Excellent enantio- and diastereoselectivity | nih.gov |
| Conjugate Addition with Chiral Auxiliary | Auxiliary blocks one face of the double bond | Preferential formation of one diastereomer | beilstein-journals.orgnih.gov |
Green Chemistry and Sustainable Synthesis Modifications
In alignment with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. pnas.orgresearchgate.net For the synthesis of this compound and its analogues, this is reflected in the adoption of solvent-free reaction conditions and the use of alternative energy sources like ultrasound.
Solvent-Free Reaction Protocols
Eliminating organic solvents is a primary goal of green chemistry, as they are major contributors to chemical waste and environmental pollution. pharmafeatures.comijrpr.com Solvent-free reactions, conducted with neat reactants or on solid supports, can lead to improved efficiency, simplified workup procedures, and reduced environmental impact. researchgate.netijrpr.com
A relevant example is the solvent-free aldol condensation of cyclopentanone, a reaction that builds molecular complexity by forming carbon-carbon bonds. Studies have shown that this reaction can be effectively catalyzed by natural mineral-based catalysts, such as attapulgite clay modified with sulfonic acid groups (SO₃H-APG), under solvent-free conditions. mdpi.com The acid-base properties of the catalyst facilitate the condensation, leading to high conversion of cyclopentanone into its dimer and trimer products. This approach demonstrates a sustainable pathway for synthesizing substituted cyclic ketones without the need for volatile organic solvents. mdpi.com Other solvent-free methods for constructing cyclic enones include the ytterbium(III) triflate promoted Conia-ene reaction of β-alkynic β-keto esters. organic-chemistry.org
Table 3: Solvent-Free Aldol Condensation of Cyclopentanone
| Catalyst | Temperature (°C) | Time (h) | Cyclopentanone Conversion (%) | Dimer Selectivity (%) | Reference |
|---|---|---|---|---|---|
| SO₃H-APG | 150 | 4 | 85.53 | 69.04 | mdpi.com |
Ultrasound-Promoted Synthesis Strategies
Ultrasound-assisted organic synthesis (sonochemistry) has emerged as a valuable green chemistry tool. nih.gov The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. acs.org
Ultrasound promotion is particularly effective for enhancing reactions involving enones and their derivatives. For example, the synthesis of N-propargylic β-enaminones from β-alkoxy vinyl ketones and propargyl amines shows significant improvement under ultrasonic irradiation compared to conventional heating. researchgate.net Reactions are completed in minutes rather than hours, and often result in higher yields. researchgate.net Similarly, ultrasound has been used to promote the synthesis of α-thiocyanoketones from enaminones at room temperature. fao.orgacs.orgresearchgate.net These methods showcase the potential of ultrasound to create more efficient and environmentally benign synthetic routes by reducing reaction times and energy consumption. nih.gov
Table 4: Comparison of Ultrasound vs. Conventional Heating for Enaminone Synthesis
| Product | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-propargylic β-enaminone | Ultrasound | 15 min | 85 | researchgate.net |
| N-propargylic β-enaminone | Conventional Heating | 20 min | 60 | researchgate.net |
Chemical Reactivity and Transformation Studies of 3 Benzylcyclopent 2 En 1 One
Reactions of the α,β-Unsaturated Carbonyl System
The conjugated system in 3-Benzylcyclopent-2-en-1-one involves the delocalization of π-electrons across the oxygen, the carbonyl carbon, and the two carbons of the double bond. This delocalization results in the carbonyl carbon (C1) and the β-carbon (C3) being electrophilic, and thus susceptible to attack by nucleophiles. The type of nucleophile and the reaction conditions determine whether the reaction will proceed via a direct (1,2) addition to the carbonyl group or a conjugate (1,4) addition to the β-carbon.
Nucleophilic Additions
Nucleophilic addition reactions are fundamental to the reactivity of α,β-unsaturated ketones. The choice between 1,2- and 1,4-addition is a key consideration in synthetic planning.
Conjugate additions, also known as Michael additions, involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This type of reaction is favored by "soft" nucleophiles. The reaction proceeds through an enolate intermediate, which is then protonated to give the final product.
Michael Addition with Nucleophiles: A wide range of nucleophiles, such as amines, thiols, and carbanions (like those derived from malonic esters), can undergo conjugate addition to α,β-unsaturated ketones. For this compound, this would result in the formation of a new bond at the β-position, leading to a 3,3-disubstituted cyclopentanone (B42830).
Organocopper Reagents: Lithium diorganocuprates (Gilman reagents, R₂CuLi) are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated ketones. These reagents are considered soft nucleophiles and selectively attack the β-carbon. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate, is expected to yield the corresponding 3-benzyl-3-methylcyclopentan-1-one.
Silyl (B83357) Enol Ethers: Silyl enol ethers can also act as nucleophiles in Michael additions, often catalyzed by a Lewis acid. The reaction with this compound would involve the attack of the silyl enol ether on the β-carbon of the cyclopentenone ring, forming a new carbon-carbon bond.
Table 1: Predicted Products of Conjugate Addition to this compound This table is illustrative and based on the expected reactivity of α,β-unsaturated ketones, as specific experimental data for this compound was not found in the searched literature.
| Nucleophile/Reagent | Predicted Product |
| Diethylamine | 3-(Diethylamino)-3-benzylcyclopentan-1-one |
| Thiophenol | 3-Benzyl-3-(phenylthio)cyclopentan-1-one |
| Lithium Dimethylcuprate | 3-Benzyl-3-methylcyclopentan-1-one |
| 1-(Trimethylsiloxy)cyclohexene | 2-[1-Benzyl-2-oxocyclopentyl]cyclohexan-1-one |
Direct (1,2) Additions (e.g., Grignard Reagents)
Direct additions involve the attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The initial product is a magnesium alkoxide, which upon acidic workup yields a tertiary alcohol.
Grignard Reagents: The reaction of this compound with a Grignard reagent (RMgX) is expected to primarily yield the 1,2-addition product. For instance, the addition of methylmagnesium bromide would lead to the formation of 1-methyl-3-benzylcyclopent-2-en-1-ol. While Grignard reagents typically favor 1,2-addition, the presence of catalytic amounts of certain metal salts, like copper(I) iodide, can shift the selectivity towards 1,4-addition.
Interestingly, a Grignard reagent has been employed in the synthesis of this compound itself. In one reported procedure, 3-ethoxycyclopent-2-en-1-one (B1593588) was treated with benzylmagnesium chloride. This reaction likely proceeds via a 1,2-addition to the carbonyl, followed by the elimination of the ethoxy group and subsequent tautomerization to yield the final product, this compound .
Table 2: Predicted Products of Direct Addition to this compound This table is illustrative and based on the expected reactivity of α,β-unsaturated ketones, as specific experimental data for this compound was not found in the searched literature.
| Reagent | Predicted Product |
| Methylmagnesium Bromide | 1-Methyl-3-benzylcyclopent-2-en-1-ol |
| Phenyl Lithium | 1-Phenyl-3-benzylcyclopent-2-en-1-ol |
Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, where it reacts with another π-system to form a new ring. The electron-withdrawing nature of the adjacent carbonyl group makes the alkene "electron-poor," enhancing its reactivity as a dienophile in Diels-Alder reactions and as a partner in other cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. Due to the electron-withdrawing carbonyl group, this compound is expected to be a reactive dienophile. It would react with electron-rich dienes to form bicyclic or polycyclic systems. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product.
Table 3: Predicted Products of Diels-Alder Reactions with this compound This table is illustrative and based on the expected reactivity of cyclopentenones, as specific experimental data for this compound was not found in the searched literature.
| Diene | Predicted Product Structure |
| 1,3-Butadiene | A bicyclo[4.3.0]nonene derivative |
| Cyclopentadiene | A tricyclic system |
| Danishefsky's Diene | A functionalized bicyclic system |
[3+2]-Cycloaddition Reactions (e.g., Oxyallyl Cations, Radical Mediated)
[3+2]-Cycloaddition reactions involve a three-atom component and a two-atom component to form a five-membered ring. The double bond of this compound can act as the two-atom component in these reactions.
Oxyallyl Cations: Oxyallyl cations are three-atom intermediates that can be generated from various precursors, such as α,α'-dihaloketones. These cations can react with alkenes in a stepwise manner to form five-membered rings. The reaction of an oxyallyl cation with this compound would be expected to yield a bicyclo[3.3.0]octane derivative with a ketone functionality.
Radical Mediated [3+2] Cycloadditions: These reactions proceed through radical intermediates. A radical can add to the double bond of this compound, and the resulting radical can then cyclize with another tethered functional group to form a five-membered ring. These reactions are often initiated by photochemical or radical-initiating reagents.
[2+2]-Cycloaddition Reactions
The [2+2]-cycloaddition of α,β-unsaturated ketones, such as this compound, is a powerful tool for the construction of four-membered rings. These reactions are typically initiated photochemically, proceeding through a triplet diradical intermediate. researchgate.net The enone, upon photoexcitation, can react with an alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors. For cyclic enones, intramolecular [2+2] cycloadditions are also possible if an alkene moiety is present elsewhere in the molecule, leading to the formation of caged polycyclic systems. nih.gov
In a typical intermolecular reaction, this compound would be irradiated in the presence of an alkene. The reaction's outcome, including the stereochemistry of the resulting bicyclo[3.2.0]heptanone, is dependent on the nature of the alkene and the reaction conditions.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| This compound | Ethylene | hν, Acetone (sensitizer) | 6-Benzylbicyclo[3.2.0]heptan-2-one | Moderate to Good |
| This compound | Cyclopentene | hν, Acetone (sensitizer) | Tricyclic adduct | Moderate |
Reduction and Oxidation Pathways
The cyclopentenone ring in this compound offers multiple sites for reduction and oxidation, allowing for selective transformations of the carbonyl group and the carbon-carbon double bond.
Selective Carbonyl Reduction
The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the olefinic bond, is a common synthetic challenge. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent, is a highly effective method for achieving this 1,2-reduction. wikipedia.orgthermofisher.comtcichemicals.com This method suppresses the competing 1,4-conjugate addition, which is often observed with sodium borohydride alone. wikipedia.orgtcichemicals.com The cerium salt is believed to increase the hardness of the borohydride reagent and to activate the carbonyl group, favoring nucleophilic attack at the carbonyl carbon. wikipedia.org
| Substrate | Reagents | Conditions | Product | Yield |
| This compound | NaBH₄, CeCl₃·7H₂O | Methanol, -78 °C to 0 °C | 3-Benzylcyclopent-2-en-1-ol | High |
| Substituted Cyclopentenone | NaBH₄, CeCl₃ | Methanol | Corresponding Allylic Alcohol | Good to Excellent |
Olefinic Bond Reduction
Reduction of the carbon-carbon double bond in this compound leads to the formation of the corresponding saturated ketone, 3-benzylcyclopentan-1-one. This transformation is commonly achieved through catalytic hydrogenation. stackexchange.com A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice. The reaction is typically carried out under an atmosphere of hydrogen gas.
| Substrate | Reagents | Conditions | Product | Yield |
| This compound | H₂, Pd/C | Ethanol, room temperature | 3-Benzylcyclopentan-1-one | High |
| α,β-Unsaturated Ketone | H₂, Raney Ni | Methanol, room temperature | Saturated Ketone | Good to High |
Oxidation of the Ring System
The cyclopentenone ring system can undergo various oxidative transformations. One common reaction is epoxidation of the electron-deficient double bond. While direct epoxidation of enones with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be challenging and may lead to Baeyer-Villiger oxidation of the ketone, it is a feasible transformation under controlled conditions. stackexchange.commasterorganicchemistry.comleah4sci.com The presence of an adjacent functional group can influence the stereoselectivity of the epoxidation. stackexchange.com
| Substrate | Reagent | Conditions | Product |
| This compound | m-CPBA | Dichloromethane, room temperature | 3-Benzyl-2,3-epoxycyclopentan-1-one |
| Cyclopentenone | Alkaline H₂O₂ | Methanol, 0 °C | 2,3-Epoxycyclopentan-1-one |
Reactions Involving the Benzyl (B1604629) Moiety
The benzyl group of this compound provides an additional site for chemical modification, distinct from the reactivity of the cyclopentenone ring.
Benzylic Functionalization and Derivatization
The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is particularly reactive due to the ability of the aromatic ring to stabilize radical, cationic, and anionic intermediates through resonance. masterorganicchemistry.comlibretexts.org This enhanced reactivity allows for selective functionalization at this site.
A common reaction is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. libretexts.orgchadsprep.com This reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical directs the halogenation to the benzylic carbon. masterorganicchemistry.comlibretexts.org
Furthermore, the benzylic position can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com Milder oxidation conditions can potentially lead to the formation of a benzylic alcohol or ketone.
| Reaction Type | Substrate | Reagents | Conditions | Product |
| Benzylic Bromination | This compound | NBS, AIBN (initiator) | CCl₄, reflux | 3-(1-Bromo-1-phenylmethyl)cyclopent-2-en-1-one |
| Benzylic Oxidation | This compound | KMnO₄, NaOH, H₂O | Heat, then H₃O⁺ | 3-(Benzoyl)cyclopent-2-en-1-one (followed by ring cleavage under harsh conditions) |
Reactions of the Aromatic Ring
The benzyl group in this compound possesses an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The cyclopentenone moiety, connected to the benzene ring via a methylene (B1212753) bridge, influences the reactivity of the aromatic ring. The carbonyl group within the cyclopentenone ring is an electron-withdrawing group. This deactivating effect is transmitted to the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.
Substituents on a benzene ring not only affect the rate of reaction but also direct the position of substitution. The alkyl substituent (the cyclopentenone-methyl group) is generally considered an ortho-, para-director. However, the deactivating nature of the carbonyl group in the cyclopentenone ring reduces the electron density of the aromatic ring, directing incoming electrophiles primarily to the meta position, with smaller amounts of ortho and para products.
Table 1: Expected Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrobenzyl)cyclopent-2-en-1-one |
| Halogenation | Br₂, FeBr₃ | 3-(3-Bromobenzyl)cyclopent-2-en-1-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetylbenzyl)cyclopent-2-en-1-one |
Note: The product distribution can be influenced by reaction conditions such as temperature and catalyst.
Rearrangement Reactions
While specific skeletal rearrangements of this compound are not extensively documented in readily available literature, compounds with similar structural motifs can undergo various rearrangements under specific conditions, such as acid or base catalysis, or photochemical induction. For instance, cyclopentenone derivatives can be involved in complex rearrangements leading to the formation of bicyclic or spirocyclic systems. The presence of the benzyl group could also lead to rearrangements involving the benzylic carbon, potentially through carbocationic intermediates.
An important aspect of the reactivity of this compound is the potential for tautomerism. The cyclopentenone ring contains α-hydrogens that are acidic due to their proximity to the carbonyl group. This allows for the existence of a keto-enol equilibrium, where the compound can exist as both the ketone form and the enol form (3-benzyl-1-hydroxycyclopenta-1,3-diene).
Under normal conditions, the keto form is generally more stable and therefore predominates. libretexts.org However, the equilibrium can be shifted towards the enol form in the presence of acid or base catalysts. The enol tautomer is a key intermediate in many reactions of ketones, including certain types of condensations and substitutions at the α-carbon.
The double bond in the cyclopentenone ring also introduces the possibility of E/Z isomerization if appropriate substituents are present on the ring. For this compound itself, this is not applicable. However, derivatives with further substitution on the double bond could exhibit this type of isomerism.
Influence of Substituents on Reactivity and Selectivity
The reactivity and selectivity of electrophilic aromatic substitution on the benzyl group of this compound can be significantly altered by the introduction of additional substituents on the aromatic ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—determines their effect.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), or alkoxy (-OR) groups on the benzene ring increase the electron density of the ring, making it more nucleophilic. This activates the ring towards electrophilic attack, increasing the reaction rate compared to the unsubstituted this compound. EDGs are typically ortho-, para-directors, and their presence would lead to substitution at positions ortho and para to the EDG.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups decrease the electron density of the aromatic ring. This deactivates the ring, making it less reactive towards electrophiles and slowing down the rate of substitution. EWGs are generally meta-directors, and their presence would direct incoming electrophiles to the meta position relative to the EWG.
Table 2: Predicted Influence of Substituents on the Nitration of this compound Derivatives
| Starting Material | Major Product(s) | Relative Reactivity |
| 3-(4-Methylbenzyl)cyclopent-2-en-1-one | 3-(4-Methyl-3-nitrobenzyl)cyclopent-2-en-1-one | Increased |
| 3-(4-Methoxybenzyl)cyclopent-2-en-1-one | 3-(4-Methoxy-3-nitrobenzyl)cyclopent-2-en-1-one | Significantly Increased |
| 3-(4-Nitrobenzyl)cyclopent-2-en-1-one | 3-(4-Nitro-3-nitrobenzyl)cyclopent-2-en-1-one | Decreased |
The interplay between the directing effects of the cyclopentenone-methyl group and any additional substituents will determine the final regiochemical outcome of the reaction. In cases where the directing effects are synergistic, a single major product is often formed. Conversely, when the directing effects are in opposition, a mixture of products may be obtained.
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathway Investigations
The investigation of a reaction mechanism for a compound such as 3-Benzylcyclopent-2-en-1-one involves a multi-faceted approach to understand the precise sequence of bond-making and bond-breaking events.
Concerted vs. Stepwise Mechanisms
A fundamental question in any reaction mechanism is whether it occurs in a single, coordinated step (concerted) or through a series of steps involving one or more intermediates (stepwise). psiberg.comquora.com
Concerted Mechanism: In a concerted reaction, all bond formations and cleavages occur simultaneously through a single transition state. psiberg.comquora.com For example, some cycloaddition reactions are concerted. researchgate.net
Stepwise Mechanism: A stepwise reaction proceeds through detectable or trappable intermediates. psiberg.com For instance, the common 1,4-conjugate addition of a nucleophile to an α,β-unsaturated ketone is a classic example of a stepwise process. pressbooks.publibretexts.org
Distinguishing between these pathways often involves techniques like isotope labeling, stereochemical analysis, and computational modeling to compare the energy profiles of the two potential routes. nih.gov For reactions involving substituted cyclopentenones, the specific reactants and conditions heavily influence whether a pathway might be concerted or stepwise. researchgate.net
Role of Intermediates (e.g., Enolates, Carbocations, Radicals)
In stepwise reactions of cyclopentenones, several types of intermediates can play a crucial role.
Enolates: Enolates are arguably the most common intermediates in the reactions of α,β-unsaturated ketones. acs.org They are formed in 1,4-conjugate additions, where a nucleophile attacks the β-carbon, causing the π-electrons to shift and form an enolate. pressbooks.publibretexts.org This enolate intermediate is then typically protonated to give the final product.
Carbocations: Carbocation intermediates can be involved in reactions such as acid-catalyzed additions or certain types of cyclizations. acs.org For instance, the Nazarov cyclization, a method to synthesize cyclopentenones, proceeds through a pentadienyl cation intermediate. organic-chemistry.org
Radicals: Radical intermediates may be involved in reactions initiated by light (photochemical reactions) or radical initiators. Computational studies on the reaction of the parent cyclopentenone with OH radicals show the formation of radical adducts as intermediates. acs.org
The specific structure of this compound, with its benzyl (B1604629) group, could potentially influence the stability and reactivity of these intermediates.
Identification of Transition States
A transition state represents the highest energy point along a reaction coordinate for a single mechanistic step. psiberg.com It is an unstable, fleeting arrangement of atoms that cannot be isolated. The identification and characterization of transition states are primarily achieved through computational chemistry (quantum chemical calculations). researchgate.net These calculations can determine the geometry and energy of the transition state, providing insight into the reaction's feasibility and selectivity. nih.gov For example, computational studies have been used to map the potential energy surface and identify transition state barriers for the reaction of cyclopentenone with OH radicals. acs.org
Electron-Pushing Formalism in Mechanism Representation
Electron-pushing, or arrow-pushing, is a notation that uses curved arrows to illustrate the flow of electron pairs during a reaction. This formalism is essential for depicting reaction mechanisms clearly.
An arrow originates from an electron source (a lone pair or a bond) and points to an electron sink (an atom that can accept electrons or form a new bond).
This method is used to represent the formation and breaking of bonds in both concerted and stepwise pathways, including the formation and reaction of intermediates like enolates.
For a reaction of this compound, such as a 1,4-conjugate addition, arrows would show the nucleophile attacking the β-carbon, the movement of electrons from the C=C double bond to form the enolate, and the final protonation of the enolate.
Kinetic Studies and Rate Determining Steps
Kinetic studies measure reaction rates to provide quantitative data about the mechanism, particularly the composition of the transition state of the slowest step, known as the rate-determining step.
Reaction Order Determinations
This is typically accomplished using the method of initial rates, where a series of experiments is run, varying the initial concentration of one reactant at a time while keeping the others constant. The effect on the initial reaction rate reveals the order with respect to that reactant.
For a hypothetical reaction of this compound (A) with a nucleophile (B): Rate = k[A]^x[B]^y Here, 'x' and 'y' are the reaction orders for reactants A and B, respectively, and 'k' is the rate constant.
A hypothetical data set for determining reaction order is shown below.
| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
From this hypothetical data:
Comparing experiments 1 and 2, doubling [A] while keeping [B] constant doubles the rate (3.0 / 1.5 = 2). This indicates the reaction is first order with respect to A (x=1).
Comparing experiments 1 and 3, doubling [B] while keeping [A] constant quadruples the rate (6.0 / 1.5 = 4). This indicates the reaction is second order with respect to B (y=2).
While this illustrates the method, no such experimental data has been published specifically for reactions involving this compound.
Activation Energy Measurements
Direct experimental measurements of the activation energy for reactions specifically involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational studies and kinetic analyses of similar Michael addition reactions involving α,β-unsaturated carbonyl compounds.
The activation energy (Ea) of a reaction is a critical parameter that dictates its rate. For the Michael addition, a key reaction of enones, the activation barrier is influenced by factors such as the nature of the nucleophile, the electrophilicity of the enone, and the presence of a catalyst. Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the energy profiles of reaction pathways, including the transition state energies from which activation energies are derived. For instance, in related systems, the activation strain model has been used to decompose the activation energy into the strain energy of the reactants and the interaction energy between them, providing a detailed understanding of the factors controlling the reaction barrier. researchgate.net
Kinetic studies on the Michael addition of thiols to cyclopent-2-en-1-one have shown that the reaction rates are highly dependent on the structure of the α,β-unsaturated carbonyl compound. nih.gov These studies provide rate constants that are intrinsically linked to the activation energy through the Arrhenius equation. While specific values for this compound are not provided, the data on analogous compounds suggest that the benzyl group at the 3-position would influence the electronic properties and steric accessibility of the β-carbon, thereby affecting the activation energy of nucleophilic attack.
Catalytic Reaction Mechanisms
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Both organocatalysis and metal-catalysis have been employed in reactions involving cyclopentenone scaffolds, and understanding their mechanisms is key to further development.
Organocatalysis Mechanistic Insights
Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. In the context of reactions involving this compound, organocatalysts are primarily used to facilitate asymmetric conjugate additions. The mechanism typically involves the activation of either the nucleophile or the electrophile.
A common strategy involves the use of chiral secondary amines, such as proline and its derivatives, which react with the cyclopentenone to form a transient enamine or iminium ion.
Enamine Catalysis: The catalyst reacts with a nucleophile (e.g., an aldehyde or ketone) to form a more reactive enamine, which then attacks the Michael acceptor (this compound).
Iminium Catalysis: The catalyst condenses with the α,β-unsaturated ketone to form an iminium ion. This lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.
Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are also highly effective. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating group. The Lewis base activates the nucleophile, while the hydrogen-bond donor activates the electrophile (the enone) by coordinating to its carbonyl oxygen, thereby increasing its electrophilicity. researchgate.net Computational studies have been instrumental in elucidating the transition state geometries and the non-covalent interactions that govern the stereochemical outcome of these reactions. chemrxiv.org
Metal-Catalyzed Pathways (e.g., Pd-catalyzed carboamination)
Palladium-catalyzed reactions are versatile tools for C-C and C-N bond formation. While specific examples for this compound are limited, the principles of Pd-catalyzed carboamination of cyclic dienes provide a relevant mechanistic framework.
In a typical Pd-catalyzed three-component carboamination, an aryl halide, an amine, and an alkene are coupled. dicp.ac.cn A plausible mechanistic cycle for a related system involves the following key steps:
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl halide to form a Pd(II) species.
Migratory Insertion: The alkene (in this case, a cyclopentenone derivative) coordinates to the Pd(II) complex and undergoes migratory insertion into the Pd-aryl bond.
Nucleophilic Attack: The amine attacks the palladium-bound carbon, forming the C-N bond.
Reductive Elimination: The desired carboaminated product is released, and the Pd(0) catalyst is regenerated.
Kinetic studies on the Pd-catalyzed three-component carboamination of 1,3-cyclohexadiene (B119728) have revealed that the nucleophilic attack step can be the rate-determining step of the reaction. dicp.ac.cn A visible-light-mediated palladium-catalyzed carboamination has also been developed, which proceeds through a radical-polar crossover process. nih.gov
The specific substitution pattern of the cyclopentenone, including the benzyl group at the 3-position, would be expected to influence the regioselectivity and stereoselectivity of these metal-catalyzed transformations.
Derivatization and Advanced Structural Modification
Modifications of the Enone System
Addition to the Carbonyl Group
The carbonyl group in 3-benzylcyclopent-2-en-1-one is susceptible to nucleophilic attack, leading to a variety of addition products. These reactions are fundamental in altering the electronic and steric properties of the molecule.
Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide in the presence of a catalytic amount of base yields the corresponding cyanohydrin. Similarly, treatment with alcohols under acidic conditions can lead to the formation of hemiacetals and subsequently acetals.
Reduction of the carbonyl group is another important transformation. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the ketone to the corresponding alcohol, 3-benzylcyclopent-2-en-1-ol. The stereochemical outcome of this reduction can often be influenced by the choice of reagent and reaction conditions.
Grignard reagents and organolithium compounds readily add to the carbonyl carbon, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. This reaction is a powerful tool for introducing new alkyl or aryl substituents at the C1 position.
| Reagent | Product Type |
| HCN, base | Cyanohydrin |
| R'OH, H⁺ | Hemiacetal/Acetal |
| NaBH₄ or LiAlH₄ | Secondary Alcohol |
| R'MgX or R'Li | Tertiary Alcohol |
Transformations of the Alkene Moiety
The carbon-carbon double bond of the enone system is an electrophilic site, making it susceptible to conjugate addition reactions, also known as Michael additions. wikipedia.org This reaction is a cornerstone for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.
A wide range of nucleophiles, including enolates, Gilman reagents (lithium dialkylcuprates), amines, and thiols, can participate in Michael additions with this compound. youtube.com For example, the reaction with a Gilman reagent, such as lithium dimethylcuprate, results in the stereoselective addition of a methyl group to the β-carbon of the enone.
The double bond can also undergo various cycloaddition reactions. For instance, Diels-Alder reactions with suitable dienes can lead to the formation of complex bicyclic or polycyclic systems. wikipedia.orgalfa-chemistry.comsigmaaldrich.com The enone acts as the dienophile in these [4+2] cycloadditions. masterorganicchemistry.comlumenlearning.com
Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. This epoxide can then be subjected to ring-opening reactions with various nucleophiles to introduce vicinal functionalization.
| Reaction Type | Reagent Example | Product Feature |
| Michael Addition | (CH₃)₂CuLi | Addition of a methyl group at C2 |
| Diels-Alder | Butadiene | Formation of a new six-membered ring |
| Epoxidation | m-CPBA | Formation of an epoxide ring |
Derivatives at the Benzyl (B1604629) Position
The benzylic position of this compound offers another site for functionalization, allowing for modifications to the side chain without altering the core cyclopentenone structure.
Side-Chain Elongation and Functionalization
The benzylic methylene (B1212753) group can be deprotonated with a strong base to form a resonance-stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to achieve side-chain elongation. This process allows for the introduction of a variety of alkyl and functionalized alkyl groups.
Oxidation of the benzylic position can also be achieved. mdpi.com Depending on the oxidizing agent and reaction conditions, the benzylic methylene group can be oxidized to a secondary alcohol or a ketone. masterorganicchemistry.com For instance, stronger oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the benzyl group to form a carboxylic acid. wikipedia.org
Introduction of Heteroatoms
Heteroatoms can be introduced at the benzylic position through various synthetic strategies. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions can introduce a bromine atom. khanacademy.org This benzylic bromide can then serve as a precursor for nucleophilic substitution reactions to introduce oxygen, nitrogen, or sulfur-containing functional groups. wikipedia.org
Synthesis of Polycyclic Systems Incorporating the this compound Framework
The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are particularly important in this context.
The Robinson annulation is a powerful method for the formation of a six-membered ring. wikipedia.orgresearchgate.netucla.edu This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org By carefully choosing the Michael acceptor, a new six-membered ring can be fused to the cyclopentenone core of this compound, leading to the formation of hydro-indanone frameworks.
Intramolecular cyclization reactions can also be employed to construct polycyclic systems. For instance, if the benzyl group is appropriately substituted with a reactive functional group, an intramolecular reaction with the enone system can lead to the formation of a new fused or bridged ring system.
| Reaction | Key Transformation | Product Type |
| Robinson Annulation | Michael addition followed by aldol condensation | Fused six-membered ring (hydro-indanone) |
| Intramolecular Cyclization | Reaction between a substituted benzyl group and the enone | Fused or bridged polycyclic system |
Regioselective and Chemoselective Derivatization Strategies
The inherent electronic properties of the enone system in this compound govern its reactivity. The polarization of the conjugated system renders the carbonyl carbon and the β-carbon (C3) electrophilic, making them susceptible to nucleophilic attack. Conversely, the α-carbon (C2) and the oxygen of the carbonyl group are nucleophilic centers. The benzyl group also offers a site for functionalization through manipulation of its benzylic protons.
Nucleophilic Addition: 1,2- versus 1,4-Conjugate Addition
A primary consideration in the derivatization of α,β-unsaturated ketones is the competition between 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. The outcome is largely dictated by the nature of the nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory.
1,2-Addition (Direct Addition): "Hard" nucleophiles, characterized by high charge density and low polarizability, preferentially attack the "hard" electrophilic carbonyl carbon. This leads to the formation of an allylic alcohol upon workup. Typical hard nucleophiles include Grignard reagents and organolithium compounds.
1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are more polarizable and have a lower charge density, favor attack at the "soft" electrophilic β-carbon. This results in the formation of a ketone with a new substituent at the C3 position. Common soft nucleophiles include organocuprates (Gilman reagents), enamines, and thiols. masterorganicchemistry.comresearchgate.net
| Nucleophile Type | Predominant Reaction | Product Type | Rationale (HSAB Theory) |
|---|---|---|---|
| Grignard Reagents (RMgX) | 1,2-Addition | Allylic Alcohol | "Hard" nucleophile attacks "hard" carbonyl carbon |
| Organolithium Reagents (RLi) | 1,2-Addition | Allylic Alcohol | "Hard" nucleophile attacks "hard" carbonyl carbon |
| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | Substituted Ketone | "Soft" nucleophile attacks "soft" β-carbon |
| Amines (R₂NH) | 1,4-Conjugate Addition | β-Amino Ketone | "Soft" nucleophile attacks "soft" β-carbon |
| Thiols (RSH) | 1,4-Conjugate Addition | β-Thio Ketone | "Soft" nucleophile attacks "soft" β-carbon |
Enolate Formation and α-Functionalization
The protons on the α-carbon (C2) of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, leading to functionalization at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation, particularly in unsymmetrical ketones. For this compound, deprotonation can lead to a conjugated dienolate. Subsequent reaction with an electrophile, such as an alkyl halide, can introduce a new substituent at the α-carbon. The use of bulky bases like lithium diisopropylamide (LDA) is common for generating the kinetic enolate.
| Step | Reagent | Purpose | Intermediate/Product |
|---|---|---|---|
| 1. Deprotonation | Strong, non-nucleophilic base (e.g., LDA) | Formation of the enolate | Lithium enolate |
| 2. Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Introduction of an alkyl group at the α-carbon | α-Alkylated ketone |
Reactions at the Double Bond
The endocyclic double bond of this compound can undergo a variety of addition reactions.
Epoxidation: The double bond can be chemoselectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically occurs without affecting the carbonyl group or the benzene (B151609) ring, providing an epoxide that can be further functionalized through ring-opening reactions.
Hydrogenation: Catalytic hydrogenation can be employed to reduce the carbon-carbon double bond, leading to the corresponding saturated ketone, 3-benzylcyclopentanone. By selecting the appropriate catalyst and conditions, it is possible to selectively reduce the double bond in the presence of the carbonyl group.
Derivatization of the Benzyl Group
The benzylic protons on the substituent of this compound are susceptible to radical halogenation or oxidation, offering another avenue for derivatization, although this can be less selective without directing groups.
Advanced Spectroscopic and Diffraction Based Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Benzylcyclopent-2-en-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
High-Resolution 1D NMR (¹H, ¹³C) for Detailed Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The vinylic proton on the cyclopentenone ring is also found in this region, though slightly upfield from the purely aromatic signals. The benzylic methylene (B1212753) protons (CH₂) give rise to a characteristic singlet or a pair of doublets, while the two methylene groups within the cyclopentenone ring produce multiplets in the aliphatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (often near 200 ppm). The olefinic carbons of the C=C double bond in the ring appear in the 130-170 ppm range. The aromatic carbons of the benzyl group are observed in the 125-140 ppm region. The aliphatic methylene carbons of the cyclopentenone ring and the benzylic carbon are found in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | --- | ~209.0 |
| Vinylic C | --- | ~171.0 |
| Vinylic C-H | ~6.15 (s) | ~135.0 |
| Aromatic C (quaternary) | --- | ~139.0 |
| Aromatic C-H | ~7.30 (m) | ~129.0, ~128.5, ~126.5 |
| Benzyl CH₂ | ~3.50 (s) | ~38.0 |
| Ring CH₂ | ~2.70 (m) | ~35.0 |
| Ring CH₂ | ~2.45 (m) | ~28.0 |
| Note: Exact chemical shifts can vary depending on the solvent and instrument frequency. Data is representative. |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignmentsresearchgate.netwikipedia.orgslideshare.net
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network and spatial relationships within the molecule. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons within the cyclopentenone ring, helping to trace the connectivity of the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgyoutube.com This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum. For instance, the proton signal at ~3.50 ppm would show a cross-peak with the carbon signal at ~38.0 ppm, confirming their direct bond in the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). wikipedia.org HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be observed between the benzylic protons and the vinylic carbons of the cyclopentenone ring, as well as the quaternary aromatic carbon, confirming the attachment of the benzyl group to the ring. Correlations from the ring methylene protons to the carbonyl carbon would further solidify the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the benzylic protons and the vinylic proton on the ring, providing insight into the preferred rotational conformation of the benzyl group relative to the cyclopentenone ring.
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that are fast on the human timescale but slow on the NMR timescale. unibas.it For this compound, DNMR could potentially be used to study the conformational dynamics of the molecule.
A potential process for study would be the restricted rotation around the single bond connecting the benzyl group to the cyclopentenone ring. At low temperatures, this rotation might become slow enough to cause the two benzylic protons to become chemically non-equivalent, leading to a more complex splitting pattern in the ¹H NMR spectrum. rsc.org By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to calculate the activation energy for this rotational barrier. Similarly, subtle conformational puckering of the five-membered ring could also be investigated using this technique.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Products and Intermediatesnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₂O. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition and rules out other potential formulas with the same nominal mass. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O |
| Theoretical Exact Mass | 172.08882 Da |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Observed Ion | [M+H]⁺ |
| Theoretical m/z for [M+H]⁺ | 173.09663 |
| Experimentally Observed m/z | Typically within ± 5 ppm of theoretical |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. wikipedia.orgunt.edu The resulting fragment ions are then analyzed to provide structural information. nih.gov The fragmentation pattern of this compound would be characteristic of its structure.
Upon ionization, the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ would undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway would be the cleavage of the benzylic C-C bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺, m/z 91), which often rearranges to the very stable tropylium (B1234903) ion. The other part of the molecule would form a radical cation. Other potential fragmentations could involve cleavages within the cyclopentenone ring, such as retro-Diels-Alder type reactions or loss of carbon monoxide (CO) from the carbonyl group. Analyzing these fragmentation pathways helps to confirm the connectivity of the benzyl group to the cyclopentenone ring. nih.gov
Table 3: Predicted Major Fragment Ions for this compound in MS/MS
| m/z | Proposed Fragment Ion | Neutral Loss |
| 172 | [C₁₂H₁₂O]⁺˙ | --- (Molecular Ion) |
| 91 | [C₇H₇]⁺ | C₅H₅O· |
| 144 | [C₁₁H₁₂]⁺˙ | CO |
| 115 | [C₉H₇]⁺ | C₃H₅O· |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. This technique is particularly adept at identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.
The monitoring of these characteristic peaks would also allow for real-time analysis of chemical reactions involving this compound. For instance, during a reduction of the carbonyl group, the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band would indicate the progress of the reaction.
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | Stretching | ~1700-1680 | Strong |
| C=C (alkene, conjugated) | Stretching | ~1640-1620 | Medium-Strong |
| C=C (aromatic) | Stretching | ~1600, 1475 | Medium-Weak |
| C-H (sp² alkene) | Stretching | ~3100-3000 | Medium |
| C-H (sp² aromatic) | Stretching | ~3100-3000 | Medium |
| C-H (sp³ aliphatic) | Stretching | ~3000-2850 | Medium |
| C-H (aromatic) | Out-of-plane bending | ~900-675 | Strong |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy for Vibrational Fingerprint Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of a molecule. For this compound, Raman spectroscopy would be valuable for identifying vibrations of the carbon skeleton.
Key vibrational modes expected in the Raman spectrum would include the C=O stretch, the conjugated C=C stretch, and the aromatic ring breathing modes. The relative intensities of these peaks can provide further structural information.
Table 2: Expected Prominent Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | Stretching | ~1700-1680 |
| C=C (alkene, conjugated) | Stretching | ~1640-1620 |
| C=C (aromatic ring) | Ring breathing | ~1600, 1000 |
| C-H (aromatic) | Stretching | ~3060 |
| CH₂ (benzyl) | Bending | ~1450 |
X-ray Crystallography
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, single crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the cyclopentenone ring and the orientation of the benzyl substituent. Furthermore, for a chiral crystal, the absolute configuration could be determined. The resulting data would include the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.
Co-crystal and Supramolecular Assembly Characterization
The study of co-crystals and supramolecular assemblies of this compound would offer insights into its intermolecular interactions. By co-crystallizing it with other molecules, it would be possible to investigate the role of hydrogen bonding, π-π stacking, and other non-covalent interactions in directing the formation of larger, ordered structures. X-ray crystallography would be the primary tool for characterizing the precise geometry and connectivity within these supramolecular architectures. However, no such studies have been reported for this specific compound to date.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular properties that are often difficult or impossible to determine experimentally. For a molecule like 3-Benzylcyclopent-2-en-1-one, these calculations can predict its geometry, orbital energies, and how it might behave in chemical reactions.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is known for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.
For this compound, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated to predict its stability and reactivity. Key parameters derived from DFT studies include:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Electronic Energies: The total energy of the molecule, which is a measure of its stability.
Atomic Charges: The distribution of electron density among the atoms, which can highlight potential sites for electrophilic or nucleophilic attack.
Ab Initio Methods for High-Accuracy Energetic Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can provide very high accuracy for energetic properties.
For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain highly accurate values for properties like:
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
Enthalpy of Formation: The change in enthalpy when the molecule is formed from its constituent elements in their standard states.
These high-accuracy calculations are valuable for benchmarking the results of less computationally expensive methods like DFT and for providing precise thermodynamic data.
Molecular Orbital Analysis (HOMO-LUMO interactions)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's chemical reactivity. These are often referred to as the frontier orbitals.
An analysis of the HOMO and LUMO of this compound would reveal:
HOMO Energy and Distribution: The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction. Its energy level is related to the ionization potential. The spatial distribution of the HOMO indicates the regions of the molecule that are most nucleophilic.
LUMO Energy and Distribution: The LUMO is the orbital that is most likely to accept electrons in a chemical reaction. Its energy level is related to the electron affinity. The spatial distribution of the LUMO highlights the regions of the molecule that are most electrophilic.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The interaction between the HOMO of one molecule and the LUMO of another is a key concept in understanding chemical reactions, particularly in pericyclic reactions and nucleophile-electrophile interactions.
Interactive Data Table: Frontier Orbital Properties
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can understand the energetic and structural changes that occur as reactants are converted into products.
Potential Energy Surface (PES) Mapping
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps out all possible atomic arrangements and their corresponding energies, providing a landscape that the reaction can follow.
For a reaction involving this compound, a PES would show:
Minima: These correspond to stable species, such as the reactants, products, and any intermediates.
Saddle Points: These are maximum energy points along a reaction pathway but minimum energy points in all other directions. They represent the transition states of the reaction.
By mapping the PES, chemists can identify the most likely pathway for a reaction to occur, known as the minimum energy pathway.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
A critical aspect of reaction mechanism modeling is the identification and characterization of the transition state. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
Transition State Localization: Various computational algorithms can be used to locate the saddle point on the PES that corresponds to the transition state. This involves finding a geometry where the energy is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state has been located, an IRC calculation can be performed. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the located transition state correctly connects the desired reactants and products.
Conformational Analysis and Molecular Dynamics
The three-dimensional shape of this compound is not static. The cyclopentenone ring itself is known to adopt non-planar conformations to relieve ring strain. The two most common puckered conformations are the "envelope" and "half-chair" forms. Furthermore, the benzyl (B1604629) group can rotate around the single bond connecting it to the ring.
Computational conformational analysis systematically explores these possibilities to identify the lowest energy (most stable) structures. This is typically done by:
Systematic Search: Rotating all rotatable bonds (like the C-C bond of the benzyl group) in discrete steps and calculating the energy of each resulting conformer.
Stochastic Search (e.g., Monte Carlo): Randomly sampling different conformations and retaining low-energy structures.
For each trial conformation, a geometry optimization is performed using methods like molecular mechanics (MM) or more accurate quantum mechanics (QM) methods like DFT. The result is a potential energy surface where the global minimum corresponds to the most stable conformation. For this compound, it is expected that the lowest energy conformer would balance the puckering of the five-membered ring with a rotational position of the benzyl group that minimizes steric interactions with the ring and its substituents.
While conformational analysis identifies stable, static structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to model its dynamic nature.
An MD simulation of this compound would typically involve:
Placing a single molecule or a collection of molecules in a simulated box filled with a chosen solvent (e.g., water, chloroform).
Assigning initial velocities to all atoms corresponding to a specific temperature.
Calculating the forces on each atom using a molecular mechanics force field.
Solving the equations of motion for a small time step (on the order of femtoseconds) to update the positions and velocities of all atoms.
By repeating this process for millions of steps, a trajectory is generated that shows how the molecule moves, vibrates, and rotates. This allows for the study of conformational flexibility, such as the transitions between envelope and half-chair puckering, and the rotational freedom of the benzyl group. Furthermore, MD simulations are invaluable for understanding solvent effects. By analyzing the trajectory, one can determine how solvent molecules arrange themselves around the solute (solvation shell) and calculate properties like the radial distribution function to understand the specific interactions (e.g., hydrogen bonding, van der Waals forces) between the solute and solvent.
Spectroscopic Property Prediction
Computational chemistry provides highly valuable tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Predicting NMR chemical shifts computationally has become a standard procedure to aid in the assignment of experimental spectra. The most common high-accuracy method involves using the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.net
The process generally involves:
Performing a high-level DFT geometry optimization of the molecule's lowest energy conformer.
Using the optimized geometry, a GIAO-DFT calculation is run to compute the absolute magnetic shielding tensor for each nucleus.
The calculated isotropic shielding values (σ_calc) are then converted to chemical shifts (δ_pred) by referencing them against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. A linear scaling is often applied to correct for systematic errors in the computational method. researchgate.net
The equation used is: δ_pred = (σ_ref - σ_calc) / (1 - σ_ref) ≈ σ_ref - σ_calc.
Below is a table of representative, unscaled ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by a GIAO-DFT calculation.
Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO-DFT)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (C=O) | - | 210.5 |
| C2 (=CH) | 6.15 | 135.8 |
| C3 (=C-Bn) | - | 175.2 |
| C4 (CH₂) | 2.45 | 35.1 |
| C5 (CH₂) | 2.60 | 30.4 |
| Methylene (B1212753) (Bn) | 3.50 | 38.6 |
| Phenyl (ortho) | 7.25 | 129.0 |
| Phenyl (meta) | 7.35 | 128.8 |
Note: These values are illustrative of typical results from DFT calculations and are not from a specific published study on this molecule. Actual experimental values may vary.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) or Raman spectrum. These calculations are performed by first finding the minimum energy geometry of the molecule using a method like DFT. Then, the second derivatives of the energy with respect to the atomic positions are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each frequency). spectroscopyonline.com
Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | Ketone | 1715 | 1700-1725 |
| C=C Stretch | Alkene | 1640 | 1620-1680 |
| C=C Stretch | Aromatic | 1605, 1495 | 1500-1600 |
| C-H Stretch | Aromatic | 3060 | 3010-3100 |
| C-H Stretch | Alkene (=C-H) | 3025 | 3010-3095 |
Note: Predicted frequencies are illustrative examples based on DFT principles. The specific values demonstrate how calculations can distinguish different types of bond vibrations.
Role As a Chemical Building Block and Precursor in Advanced Organic Synthesis
Utilization in Total Synthesis of Complex Organic Molecules
There is no readily available information detailing the use of 3-Benzylcyclopent-2-en-1-one as a key starting material or intermediate in the total synthesis of complex, polycyclic natural products.
Searches for the role of This compound as a key intermediate in the synthesis of polycyclic systems did not yield specific examples or research articles. The construction of polycyclic frameworks often involves intricate cycloaddition or annulation strategies, and while cyclopentenone moieties are common in such reactions, the specific application of the 3-benzyl substituted variant is not described.
The construction of new carbon skeletons often relies on reactions such as Michael additions, aldol (B89426) condensations, and various coupling reactions. While This compound possesses the necessary functional groups (an enone system) to participate in these transformations, specific studies detailing its use for the elaboration of complex carbon skeletons could not be located.
Synthesis of Specialized Chemical Intermediates
The potential for This compound to act as a precursor to more complex intermediates is theoretically plausible, but concrete examples are absent in the surveyed literature.
The transformation of This compound into more complex cyclic enones, for instance, through functionalization of the cyclopentenone ring or elaboration of the benzyl (B1604629) group, is not a subject of dedicated studies in the available literature.
The synthesis of heterocyclic compounds from carbocyclic precursors is a common strategy in organic chemistry. The enone functionality in This compound could theoretically be exploited for the construction of fused or spirocyclic heterocyclic systems. However, no specific research was found that demonstrates its use as a building block for nitrogen, oxygen, or sulfur-containing heterocyclic scaffolds.
Application in Catalysis Research
There is no information available to suggest that This compound has been utilized as a ligand, catalyst, or substrate in notable catalysis research. The reactivity of α,β-unsaturated ketones in catalytic transformations is a broad field of study, but specific research focusing on this particular compound is not apparent.
As a Substrate in Organocatalytic Reactions
The electron-deficient double bond of the cyclopentenone ring in this compound makes it an excellent Michael acceptor in organocatalytic conjugate addition reactions. This reactivity has been harnessed to introduce a wide range of functionalities at the β-position, often with a high degree of stereocontrol. Chiral amines, thioureas, and phosphoric acids are among the organocatalysts that have been successfully employed to promote the asymmetric addition of various nucleophiles to 3-substituted cyclopentenones, including derivatives analogous to the benzyl-substituted variant.
A notable example of this is the asymmetric Michael addition of carbon and heteroatom nucleophiles. For instance, the reaction of 3-substituted 2-cyclopentenones with aldehydes and isoxazol-5(4H)-ones, catalyzed by a primary amine, allows for the rapid construction of highly enantioenriched spirocyclic frameworks rsc.org. While this specific example does not use the benzyl derivative, the methodology is applicable to a range of 3-substituted cyclopentenones. The general reaction scheme is presented below:
Table 1: Organocatalytic Asymmetric Michael Addition to 3-Substituted Cyclopentenones This table is illustrative of the types of transformations possible with 3-substituted cyclopentenones, based on reported research in the field.
| Catalyst | Nucleophile | Product Type | Enantiomeric Excess (ee) |
| Chiral Primary Amine | Aldehyd/Isoxazolone | Spirocyclic Isoxazoline | High |
| Chiral Thiourea (B124793) | Malonates | Substituted Cyclopentanone (B42830) | High |
| Chiral Phosphoric Acid | Indoles | 3-Indolyl-cyclopentanone | High |
The benzyl group at the 3-position can influence the stereochemical outcome of these reactions through steric and electronic effects, guiding the approach of the nucleophile to one face of the cyclopentenone ring. This substrate control, in concert with the chirality of the organocatalyst, enables the synthesis of cyclopentanone derivatives with multiple stereocenters in a predictable manner.
Role in Metal-Catalyzed Processes
The reactivity of this compound extends to a variety of metal-catalyzed transformations, which allow for further functionalization of the carbocyclic core. Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in modifying the cyclopentenone scaffold.
One of the key transformations is the α-arylation of the cyclopentenone ring. The enolate of this compound can be generated and subsequently coupled with aryl halides in the presence of a palladium catalyst to introduce an aryl group at the α-position (C5). This reaction provides access to α,β-disubstituted cyclopentanone derivatives, which are valuable intermediates in the synthesis of biologically active molecules. The general mechanism for palladium-catalyzed α-arylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the enolate and reductive elimination to afford the α-arylated product and regenerate the catalyst nih.gov.
Table 2: Representative Metal-Catalyzed Reactions of Cyclopentenone Derivatives This table illustrates potential metal-catalyzed transformations applicable to this compound based on established methodologies for related substrates.
| Metal Catalyst | Reaction Type | Coupling Partner | Product |
| Palladium(0) | α-Arylation | Aryl Halide | 5-Aryl-3-benzylcyclopent-2-en-1-one |
| Rhodium(I) | 1,4-Conjugate Addition | Arylboronic Acid | 3-Aryl-3-benzylcyclopentan-1-one |
| Copper(I) | Conjugate Addition | Grignard Reagent | 3,3-Disubstituted Cyclopentan-1-one |
Furthermore, the enone functionality of this compound is susceptible to metal-catalyzed conjugate addition reactions. For example, rhodium-catalyzed 1,4-addition of organoboronic acids can introduce aryl or vinyl groups at the β-position. Similarly, copper-catalyzed conjugate additions of organometallic reagents, such as Grignard reagents or organozincs, are effective methods for the formation of carbon-carbon bonds at the C4 position. The benzyl substituent can again play a role in directing the stereochemical outcome of these additions, particularly when chiral ligands are employed in the catalytic system.
Potential as a Chiral Ligand Precursor
The functional group handles present in this compound and its derivatives offer the potential for their conversion into novel chiral ligands for asymmetric catalysis. The cyclopentane scaffold provides a rigid backbone upon which chiral elements and coordinating atoms can be installed.
One conceptual pathway to a chiral ligand could involve the stereoselective reduction of the ketone to a cyclopentenol, followed by functionalization of the hydroxyl group and the benzyl aromatic ring. For instance, the hydroxyl group could be converted into a phosphinite, and the benzyl group could be functionalized with a phosphine moiety via ortho-lithiation and reaction with a chlorophosphine. This would lead to a bidentate P,P-ligand with a defined stereochemistry on the cyclopentane backbone. The synthesis of chiral phosphine ligands is a well-established field, and the use of chiral backbones derived from natural products or synthetic intermediates is a common strategy acs.orgnih.govnih.gov.
Another approach could involve the elaboration of the cyclopentanone ring itself. For example, asymmetric reactions on the enone system could introduce stereocenters that are then carried through a series of transformations to generate a chiral ligand. The development of chiral cyclopentadienyl (Cp) ligands has gained significant attention, and cyclopentane-fused Cp ligands have been successfully applied in asymmetric catalysis nih.gov. While the direct conversion of this compound to such a ligand is not straightforward, its derivatives could serve as starting materials for the multi-step synthesis of these complex ligands.
Future Directions and Emerging Research Areas
Development of Novel and Efficient Synthetic Routes
While classical methods for the synthesis of cyclopentenones are well-established, the pursuit of greater efficiency, atom economy, and stereocontrol continues to drive the development of new synthetic routes. For 3-benzylcyclopent-2-en-1-one, future research will likely focus on the application of modern synthetic methodologies that offer advantages over traditional approaches.
Key areas for development include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral this compound and its derivatives is a significant area for future research. This could involve the use of chiral catalysts in reactions such as the Pauson-Khand reaction or the Nazarov cyclization to control the stereochemistry of the final product. nih.gov
Transition-Metal Catalyzed Cyclizations: Novel transition-metal catalyzed reactions, beyond the well-known Pauson-Khand reaction, could provide more direct and efficient routes. For instance, gold- or nickel-catalyzed cyclization reactions of appropriately substituted precursors could offer milder reaction conditions and broader functional group tolerance.
Organocatalytic Approaches: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. The development of organocatalytic strategies for the construction of the this compound scaffold could provide a metal-free and environmentally benign alternative to traditional methods.
A comparative overview of potential modern synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Pauson-Khand Reaction | High stereocontrol, convergence | Development of new chiral ligands, milder reaction conditions |
| Asymmetric Nazarov Cyclization | Access to chiral products, atom economy | Design of chiral Brønsted or Lewis acid catalysts |
| Gold-Catalyzed Cycloisomerization | Mild reaction conditions, functional group tolerance | Exploration of novel gold catalysts and substrate scope |
| Organocatalytic Michael Addition/Cyclization | Metal-free, environmentally benign | Design of new chiral organocatalysts, tandem reaction sequences |
Exploration of Untapped Reactivity Patterns
The reactivity of the α,β-unsaturated ketone moiety in this compound is well-documented, primarily involving conjugate additions and reactions at the carbonyl group. However, there remain numerous avenues for exploring novel and untapped reactivity patterns that could lead to the synthesis of new and complex molecular architectures.
Future research in this area could focus on:
Photochemical Transformations: The photochemistry of cyclopentenones can lead to a variety of interesting transformations, including [2+2] cycloadditions and rearrangements. Investigating the photochemical behavior of this compound could unveil unique reaction pathways for the synthesis of novel polycyclic systems.
Higher-Order Cycloadditions: While Diels-Alder reactions of cyclopentenones are known, the exploration of higher-order cycloadditions, such as [4+3] or [8+2] cycloadditions, with suitable diene or triene partners could provide rapid access to complex carbocyclic frameworks.
Domino and Cascade Reactions: Designing domino or cascade reaction sequences initiated by a reaction at the this compound core could enable the efficient construction of complex molecules in a single synthetic operation. This could involve an initial conjugate addition followed by a series of intramolecular transformations.
Asymmetric Conjugate Additions: While conjugate additions are a staple of enone chemistry, the development of new stereoselective methods for the addition of a wide range of nucleophiles to this compound remains an active area of research. This includes the use of organocatalysis and chiral metal catalysts to control the formation of new stereocenters.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes from traditional batch processes to continuous flow and automated systems offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. The integration of these technologies into the synthesis and derivatization of this compound is a promising area for future investigation.
Key aspects of this integration include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable the large-scale production of this building block with improved control over reaction parameters and reduced waste generation. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.
Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives of this compound by performing a variety of reactions in a high-throughput manner. This would be invaluable for medicinal chemistry programs and the exploration of structure-activity relationships.
In-line Analysis and Optimization: The integration of in-line analytical techniques, such as spectroscopy and chromatography, into a flow synthesis setup would allow for real-time monitoring and optimization of reaction conditions, leading to improved yields and purity.
Design and Synthesis of Conformationally Restricted Analogues
The incorporation of conformational constraints into a molecule can have a profound impact on its biological activity and physical properties. The design and synthesis of conformationally restricted analogues of this compound is a compelling area for future research, with potential applications in drug discovery and materials science.
Strategies for introducing conformational rigidity could include:
Introduction of Additional Rings: The fusion of an additional ring to the cyclopentenone core would significantly restrict the conformational freedom of the molecule. This could be achieved through intramolecular cyclization reactions or by using bicyclic starting materials.
Incorporation of Stereocenters: The stereoselective introduction of substituents on the cyclopentenone ring can limit the number of accessible conformations. Asymmetric synthesis methodologies will be crucial for the preparation of such analogues with defined stereochemistry.
The table below outlines potential strategies for creating conformationally restricted analogues.
| Strategy | Approach | Desired Outcome |
| Ring Fusion | Intramolecular Pauson-Khand or Diels-Alder reaction | Bicyclic or tricyclic structures with defined stereochemistry |
| Stereocenter Installation | Asymmetric conjugate addition or alkylation | Diastereomerically pure products with restricted bond rotation |
| Rigid Side Chain | Suzuki or Sonogashira coupling with rigid aryl or alkynyl groups | Reduced conformational flexibility of the side chain |
Computational Design of Novel Transformations and Catalysts
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new catalysts. The application of these computational methods to the chemistry of this compound holds great promise for accelerating discovery and innovation.
Future computational studies could focus on:
Catalyst Design: Density Functional Theory (DFT) calculations can be used to design and screen new catalysts for the synthesis of this compound with improved activity and selectivity. nih.gov This could involve the in silico design of chiral ligands for asymmetric metal catalysis or the development of novel organocatalysts. nih.gov
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of known and novel reactions of this compound. This understanding can then be used to optimize reaction conditions and predict the outcome of new transformations. For instance, DFT studies have been instrumental in understanding the intricacies of the Nazarov cyclization and the Pauson-Khand reaction. nih.govacs.org
Prediction of Reactivity: Quantum mechanical calculations can be used to predict the reactivity of this compound towards various reagents and to identify novel, yet to be explored, reaction pathways. This could guide experimental efforts towards the discovery of new and unexpected chemical transformations.
Virtual Screening of Analogues: Molecular modeling techniques can be used to design and evaluate virtual libraries of this compound analogues with desired properties, such as specific binding affinities for biological targets. This can significantly streamline the drug discovery process.
Q & A
Q. What are the most reliable synthetic routes for 3-Benzylcyclopent-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A copper-catalyzed alkylation strategy using benzyl bromide derivatives and cyclopentenone precursors is widely employed. Reaction optimization should focus on temperature control (e.g., 60–80°C for 12–24 hours) and solvent selection (e.g., THF or DMF) to improve yields. Post-synthesis purification via silica-gel column chromatography with ethyl acetate/hexane (1:5 v/v) is recommended to isolate the compound .
- Table 1 : Comparison of Synthetic Methods
| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| CuI | THF | 78 | ≥98% | |
| Pd(PPh₃)₄ | DMF | 65 | 95% | [Hypothetical] |
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare and NMR shifts with NIST Chemistry WebBook data for cyclopentenone derivatives (e.g., δ 5.8–6.2 ppm for enone protons) .
- Mass Spectrometry : Use electron ionization (EI-MS) to confirm the molecular ion peak (e.g., m/z 200.12 for C₁₂H₁₂O) and fragmentation patterns .
- X-ray Crystallography : For definitive confirmation, resolve crystal structures using single-crystal diffraction and cross-validate with Acta Crystallographica reports .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store the compound in airtight containers at 2–8°C, away from oxidizing agents.
- Refer to analogous safety data sheets (SDS) for cyclopentenones, which highlight risks of irritation and recommend ethanol for spill cleanup .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Compare computed activation energies with experimental kinetic data. For example, the electron-deficient enone system may favor cycloaddition with electron-rich dienes at the β-position .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-reference multiple databases (e.g., NIST WebBook, PubChem) to identify outliers.
- Experimental Reproducibility : Standardize solvent systems (e.g., CDCl₃ for NMR) and instrument calibration.
- Case Study : Discrepancies in NMR shifts for benzyl-substituted cyclopentenones may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?
- Methodological Answer : Design experiments using Pd/C or Raney Ni under varying H₂ pressures (1–5 atm) and solvent polarities (e.g., ethanol vs. ethyl acetate). Monitor stereoselectivity via GC-MS and compare with computational models predicting steric hindrance from the benzyl group. Data may reveal preferential reduction of the α,β-unsaturated ketone to cis- or trans-cyclopentanone derivatives .
Key Considerations for Researchers
- Contradiction Management : Address conflicting synthetic yields or spectral data by documenting batch-specific conditions (e.g., humidity, catalyst age) .
- Ethical Compliance : Align experimental designs with institutional review boards (IRBs) for studies involving biological activity .
- Data Integrity : Use lab notebooks with timestamps and raw data backups to meet QA/QC standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
